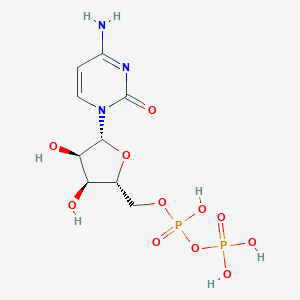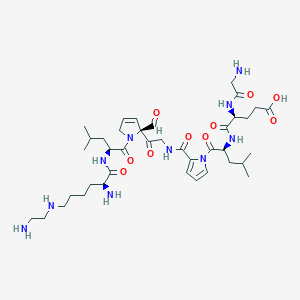
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRX-0005, also known as repotrectinib, is a next-generation tyrosine kinase inhibitor. It is a low-molecular-weight, macrocyclic compound designed to target and inhibit the activity of receptor tyrosine kinases such as ROS1, TRKA, TRKB, TRKC, and ALK. These kinases are often implicated in various types of cancers, making TRX-0005 a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRX-0005 involves multiple steps, including the formation of the macrocyclic ring and the introduction of functional groups that enhance its binding affinity to the target kinases. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis requires precise control of reaction parameters to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of TRX-0005 involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product. The production methods are designed to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
TRX-0005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: TRX-0005 can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions of TRX-0005 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of TRX-0005 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction and substitution reactions can produce a variety of derivatives with different properties .
Scientific Research Applications
TRX-0005 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms of kinase inhibition and its effects on cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that involve ROS1, TRKA, TRKB, TRKC, and ALK rearrangements.
Mechanism of Action
TRX-0005 exerts its effects by binding to the active sites of receptor tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts cellular processes such as proliferation, survival, and migration. The molecular targets of TRX-0005 include ROS1, TRKA, TRKB, TRKC, and ALK, and the pathways involved are primarily related to cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another tyrosine kinase inhibitor that targets ALK and ROS1.
Entrectinib: A multi-kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK.
Larotrectinib: A selective inhibitor of TRKA, TRKB, and TRKC.
Uniqueness of TRX-0005
TRX-0005 is unique in its ability to overcome resistance due to solvent-front mutations in ROS1, TRKA, TRKB, TRKC, and ALK. This makes it a valuable therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors .
Properties
IUPAC Name |
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLLNXBYFXPIPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353194 |
Source


|
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-69-7 |
Source


|
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105799-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)








